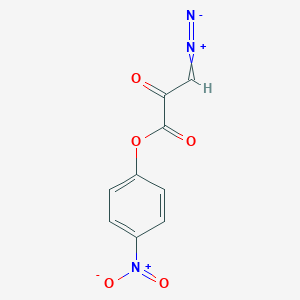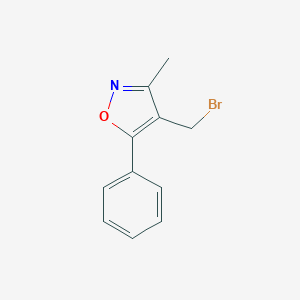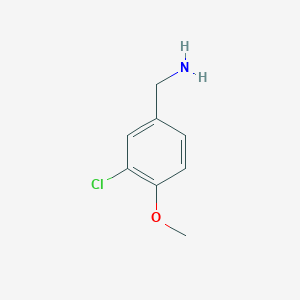![molecular formula C6H10N2O2 B050242 Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate CAS No. 111265-50-0](/img/structure/B50242.png)
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate, also known as MADBH, is a bicyclic guanidine derivative that has been widely used in scientific research. Its unique chemical structure and properties make it an ideal candidate for various applications, including catalysis, organic synthesis, and drug discovery.
Wirkmechanismus
The mechanism of action of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is not fully understood, but it is believed to act as a Lewis base due to the presence of the guanidine moiety. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can form complexes with various metal ions, which can then undergo catalytic reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to interact with proteins, which may contribute to its therapeutic potential.
Biochemische Und Physiologische Effekte
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the formation of amyloid beta aggregates, which are implicated in Alzheimer's disease. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been shown to have anti-inflammatory effects and to enhance insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily confirmed through NMR spectroscopy. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is also stable under various reaction conditions, making it a versatile reagent for various applications. However, Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has limitations, including its relatively low yield and the need for careful handling due to its toxicity.
Zukünftige Richtungen
There are several future directions for Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate research. One area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based catalysts for various reactions, including asymmetric synthesis and metal-catalyzed reactions. Another area of interest is the development of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate-based therapeutic agents for various diseases, including cancer and Alzheimer's disease. Additionally, the study of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate's interactions with proteins may lead to the development of new drug targets and therapies.
Synthesemethoden
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate can be synthesized by reacting 1,6-diaminohexane with methyl acrylate in the presence of a catalytic amount of trifluoroacetic acid. This reaction results in the formation of a bicyclic guanidine derivative, which can be purified through column chromatography. The yield of Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate is typically around 60%, and the purity can be confirmed through NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has been widely used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis, as a catalyst in various reactions, and as a ligand in metal-catalyzed reactions. Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate has also been used in drug discovery, where it has been shown to have potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
111265-50-0 |
|---|---|
Produktname |
Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
Molekularformel |
C6H10N2O2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate |
InChI |
InChI=1S/C6H10N2O2/c1-10-5(9)6-3-2-4-8(6)7-6/h7H,2-4H2,1H3 |
InChI-Schlüssel |
IXBSTSGUADVGCF-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CCCN1N2 |
Kanonische SMILES |
COC(=O)C12CCCN1N2 |
Synonyme |
1,6-Diazabicyclo[3.1.0]hexane-5-carboxylicacid,methylester,[1S-(1alpha,5alpha,6alpha)]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



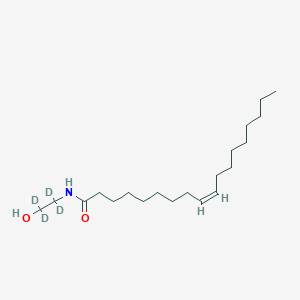
![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)
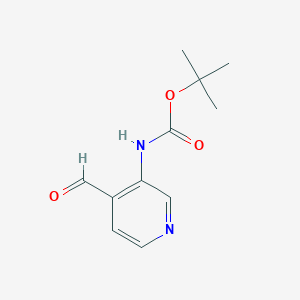
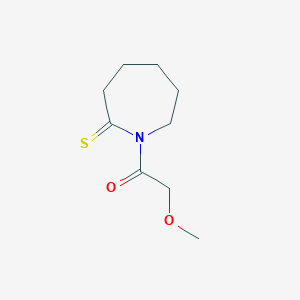
palladium(II) dichloride](/img/structure/B50169.png)
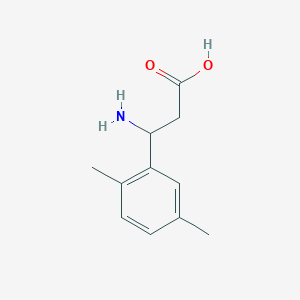
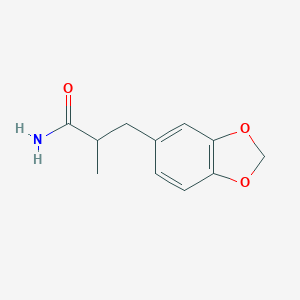
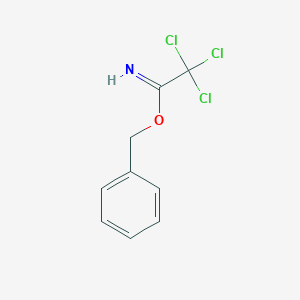

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
